molecular formula C11H10O B14623276 2-Methylidene-4-phenylbut-3-yn-1-ol CAS No. 57951-69-6

2-Methylidene-4-phenylbut-3-yn-1-ol

Cat. No.: B14623276
CAS No.: 57951-69-6
M. Wt: 158.20 g/mol
InChI Key: DMLZHPAUAMPTSU-UHFFFAOYSA-N
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Description

2-Methylidene-4-phenylbut-3-yn-1-ol is an alkyne-containing organic compound featuring a phenyl group, a terminal alkyne, and a hydroxyl group adjacent to a methylidene (CH₂=) moiety. This structure confers unique reactivity, particularly in cycloaddition reactions and as a precursor for synthesizing complex heterocycles. The methylidene group distinguishes it from related compounds, influencing polarity, stability, and synthetic applications.

Properties

CAS No.

57951-69-6

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-methylidene-4-phenylbut-3-yn-1-ol

InChI

InChI=1S/C11H10O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,12H,1,9H2

InChI Key

DMLZHPAUAMPTSU-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Propargyl Alcohol Synthesis via Acetylene-Ketone Condensation

The most widely reported method involves the base-catalyzed condensation of terminal alkynes with ketones. This approach leverages the nucleophilic addition of acetylides to carbonyl groups, followed by protonation to yield propargyl alcohols.

Reaction Mechanism

  • Deprotonation : A strong base (e.g., potassium tert-butoxide) deprotonates the terminal alkyne (e.g., phenylacetylene) to form an acetylide ion.
  • Nucleophilic Attack : The acetylide attacks the carbonyl carbon of a ketone (e.g., acetone), forming an alkoxide intermediate.
  • Protonation : The intermediate is protonated to yield the propargyl alcohol.
Example Protocol (Tetrahedron Letters, 1986)
  • Reagents : Phenylacetylene (1.0 equiv), acetone (1.2 equiv), potassium tert-butoxide (1.0 equiv).
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, inert atmosphere (Ar/N₂).
  • Yield : 68%.
Key Data
Parameter Value Source
Solvent THF
Base KOtBu
Temperature 0°C → RT
Yield 68%

ICl-Mediated Functional Group Interconversion

Iodine monochloride (ICl) promotes the conversion of methyl homopropargyl ethers to α-iodo-γ-chloroketones, which undergo elimination to form the target compound.

Reaction Mechanism

  • Electrophilic Addition : ICl adds to the alkyne, forming a iodochlorovinyl intermediate.
  • Rearrangement : The intermediate undergoes-shift to generate a ketone.
  • Elimination : Base-mediated dehydrohalogenation yields the methylidene group.
Example Protocol
  • Reagents : Methyl homopropargyl ether (1.0 equiv), ICl (3.0 equiv).
  • Conditions : 2,2,2-Trifluoroethanol (TFE)/diethyl ether (1:3), −20°C → RT.
  • Yield : 83% (optimized).
Key Data
Parameter Value Source
Solvent TFE/Et₂O (1:3)
Temperature −20°C → RT
Catalyst None
Yield 83%

Oxidation of Homopropargyl Alcohols

Dess-Martin periodinane (DMP) oxidizes homopropargyl alcohols to α,β-ynones, which are subsequently reduced to the target alcohol.

Reaction Mechanism

  • Oxidation : DMP converts the alcohol to a ketone.
  • Reduction : Selective reduction of the ynone (e.g., NaBH₄) yields the propargyl alcohol.
Example Protocol
  • Reagents : 4-Phenyl-3-butyn-2-ol (1.0 equiv), DMP (1.2 equiv).
  • Conditions : Dichloromethane (DCM), 0°C → RT.
  • Yield : 73% (two-step).
Key Data
Parameter Value Source
Oxidizing Agent Dess-Martin periodinane
Solvent DCM
Reduction Agent NaBH₄
Yield 73%

Palladium-Catalyzed Sonogashira Coupling

While less common, Sonogashira coupling links aryl halides with terminal alkynes, followed by functional group manipulation to introduce the methylidene group.

Reaction Mechanism

  • Coupling : Pd(0) catalyzes cross-coupling of an aryl halide (e.g., iodobenzene) with a terminal alkyne.
  • Hydroxylation : Oxymercuration or hydroboration introduces the hydroxyl group.
Example Protocol
  • Reagents : Iodobenzene (1.0 equiv), propargyl alcohol (1.2 equiv), Pd(PPh₃)₄ (5 mol%).
  • Conditions : Triethylamine, THF, 60°C.
  • Yield : 58% (two-step).
Key Data
Parameter Value Source
Catalyst Pd(PPh₃)₄
Solvent THF
Ligand None
Yield 58%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Acetylene-Ketone Condensation Simple setup, high atom economy Requires strict anhydrous conditions 60–70%
ICl-Mediated Interconversion High regioselectivity Toxicity of ICl 75–85%
Oxidation-Reduction Compatible with sensitive groups Multi-step, cost of DMP 65–75%
Sonogashira Coupling Modular aryl group introduction Low yield for bulky substrates 50–60%

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-4-phenylbut-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a precursor for terpenes and terpenoids is particularly notable, as these classes of compounds are essential in various applications from fragrances to medicinal chemistry.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Activity: Exhibits significant inhibition against Gram-positive bacteria.
  • Anti-inflammatory Effects: Reduces markers such as TNF-alpha and IL-6 in vitro.
  • Antioxidant Properties: Scavenges free radicals, potentially preventing oxidative stress-related conditions.

Medicine

Ongoing studies are evaluating its therapeutic applications, particularly in drug development. The compound's ability to modulate biological pathways makes it a candidate for further exploration in treating inflammatory diseases and infections.

Industry

In the industrial sector, 2-Methylidene-4-phenylbut-3-yn-1-ol is utilized as a precursor for producing terpenes and terpenoids, which are vital in the fragrance and flavor industries.

Case Studies

1. Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential use as a natural antimicrobial agent.

2. Anti-inflammatory Research
In controlled experiments using human cell lines, the compound was tested for its ability to modulate inflammatory cytokines. Results demonstrated a notable decrease in TNF-alpha and IL-6 levels, supporting its role in anti-inflammatory therapy.

3. Oxidative Stress Studies
An investigation into the antioxidant capacity revealed that this compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.

Mechanism of Action

The mechanism of action of 2-Methylidene-4-phenylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key distinctions :

  • 2-Methyl-4-phenylbut-3-yn-2-ol: Lacks the methylidene group but shares the phenyl-alkyne backbone.
  • Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate : Incorporates an ester functional group, enhancing electrophilicity and altering solubility in polar solvents .

Reactivity and Stability

  • Alkyne Reactivity: All compounds share a phenyl-substituted alkyne, enabling Huisgen cycloaddition or Sonogashira coupling. However, the methylidene group in the target compound could sterically hinder alkyne coordination in metal-catalyzed reactions.
  • Hydroxyl Group Effects : The C1 hydroxyl group in this compound increases acidity (pKa ~15–16) compared to C2 hydroxyl analogs (pKa ~16–18), enhancing its nucleophilicity in substitution reactions .
  • Stability : Methylidene-containing compounds are prone to isomerization or oxidation; stabilization via conjugation with the alkyne may mitigate this.

Q & A

Q. How can reaction optimization for this compound synthesis balance selectivity and scalability?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, temperature). For scalability, transition from batch to flow reactors to improve heat/mass transfer. Validate with Pareto analysis to prioritize critical parameters .

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